Ethyl 3,4-dimethoxyphenylglyoxylate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-(3,4-dimethoxyphenyl)-2-oxoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O5/c1-4-17-12(14)11(13)8-5-6-9(15-2)10(7-8)16-3/h5-7H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBYLSOVTGVAJDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=CC(=C(C=C1)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6068220 | |
| Record name | Benzeneacetic acid, 3,4-dimethoxy-.alpha.-oxo-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6068220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40233-98-5 | |
| Record name | Ethyl 3,4-dimethoxy-α-oxobenzeneacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40233-98-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzeneacetic acid, 3,4-dimethoxy-alpha-oxo-, ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040233985 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzeneacetic acid, 3,4-dimethoxy-.alpha.-oxo-, ethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzeneacetic acid, 3,4-dimethoxy-.alpha.-oxo-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6068220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 3,4-dimethoxyphenylglyoxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.848 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Ethyl 3,4 Dimethoxyphenylglyoxylate
Established Synthetic Routes to the Core Structure
Friedel-Crafts Acylation of Dimethoxybenzene Derivatives with Oxalyl Chlorides
A primary and widely utilized method for synthesizing ethyl 3,4-dimethoxyphenylglyoxylate is the Friedel-Crafts acylation of 1,2-dimethoxybenzene (B1683551) (veratrole) with ethyl oxalyl chloride. chemicalbook.com This electrophilic aromatic substitution reaction is a cornerstone of organic chemistry for creating aryl ketones. sigmaaldrich.comorganic-chemistry.org The reaction typically employs a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), to activate the acylating agent. sigmaaldrich.commasterorganicchemistry.com
The mechanism commences with the formation of a complex between the Lewis acid and the chlorine atom of ethyl oxalyl chloride. This is followed by the cleavage of the carbon-chlorine bond, generating a highly reactive acylium ion. sigmaaldrich.com This electrophile is then attacked by the electron-rich 1,2-dimethoxybenzene ring, leading to the formation of a sigma complex, also known as an arenium ion. masterorganicchemistry.comyoutube.com Aromaticity is subsequently restored through deprotonation, yielding the final product, this compound. masterorganicchemistry.com A significant advantage of the Friedel-Crafts acylation is that the product is generally deactivated towards further substitution, preventing polyacylation. organic-chemistry.orgyoutube.com
| Reactants | Catalyst | Product | Key Features |
| 1,2-Dimethoxybenzene | AlCl₃ | This compound | Forms a stable acylium ion, prevents polyacylation. sigmaaldrich.comorganic-chemistry.orgmasterorganicchemistry.comyoutube.com |
| Ethyl oxalyl chloride |
Condensation Reactions Involving Aromatic Aldehydes and Glyoxylic Acid Esters
An alternative approach involves the condensation of 3,4-dimethoxybenzaldehyde (B141060) with glyoxylic acid esters. While less direct for the target molecule, this family of reactions is fundamental in forming α-keto esters. These reactions often require a base or a specific catalyst to facilitate the condensation between the aldehyde and the ester.
Alternative Chemical Transformations for Glyoxylate (B1226380) Moiety Construction
Other methods for constructing the glyoxylate moiety on an aromatic ring exist. One such method involves the direct ether exchange reaction of a dimethoxythiophene (B8504030) crude product with ethylene (B1197577) glycol, which, while not directly producing the target molecule, illustrates an alternative pathway for modifying similar aromatic structures. google.com
Catalytic Systems in the Synthesis of this compound
Role of Lewis Acids in Reaction Promotion
Lewis acids are pivotal in the Friedel-Crafts acylation route to this compound. sigmaaldrich.com Strong Lewis acids like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃) are commonly used. mt.com Their primary function is to generate the electrophilic acylium ion from the acyl chloride. masterorganicchemistry.com The Lewis acid coordinates to the halogen of the acyl halide, making it a better leaving group and facilitating the formation of the resonance-stabilized acylium ion. masterorganicchemistry.com
It's important to note that in many classical Friedel-Crafts acylations, a stoichiometric amount of the Lewis acid catalyst is necessary. This is because the Lewis acid can form a complex with the ketone product, leading to product inhibition. orgsyn.org This necessitates an aqueous workup to break the complex and isolate the desired product. youtube.comorgsyn.org
| Lewis Acid | Function | Reaction |
| AlCl₃ | Generates acylium ion | Friedel-Crafts Acylation sigmaaldrich.commasterorganicchemistry.com |
| FeCl₃ | Generates acylium ion | Friedel-Crafts Acylation mt.com |
| SnCl₄ | Promotes reaction | Friedel-Crafts Acylation orgsyn.org |
Exploration of Organocatalysis and Biocatalysis for Enhanced Selectivity
In recent years, there has been a significant shift towards developing more sustainable and selective catalytic systems. Asymmetric organocatalysis, a field recognized with the 2021 Nobel Prize in Chemistry, offers a promising alternative to metal-based Lewis acids. youtube.com This approach utilizes small, chiral organic molecules to catalyze reactions enantioselectively. youtube.comyoutube.com For the synthesis of related compounds, proline and its derivatives have been effectively used as catalysts. youtube.com These organocatalysts can activate substrates through the formation of enamines or iminium ions. youtube.com
Biocatalysis, the use of enzymes to catalyze chemical reactions, also presents a green and highly selective alternative. While specific examples for the direct synthesis of this compound are not prevalent, the principles of biocatalysis are well-established for similar transformations, offering potential for future development.
| Catalysis Type | Catalyst Example | Key Advantage |
| Organocatalysis | L-Proline | High enantioselectivity, metal-free. youtube.comyoutube.com |
| Biocatalysis | Enzymes | High selectivity, mild reaction conditions. |
Optimization of Reaction Conditions for Improved Efficiency and Yields
The optimization of reaction conditions is a critical aspect of developing efficient and high-yielding synthetic protocols for this compound. Key parameters that are typically fine-tuned include the choice of solvent, reaction temperature, pressure, and the stoichiometry of the reactants and catalyst.
In the context of Friedel-Crafts acylation of activated aromatic compounds like veratrole, a range of solvents has been explored. Dichloromethane and other chlorinated hydrocarbons are commonly employed due to their inert nature and ability to dissolve the reactants and the Lewis acid catalyst. However, their environmental impact has led to the exploration of more benign alternatives.
Studies on the acylation of veratrole with different acylating agents have shown that solvent choice can be critical. For instance, in the acylation of anthracene (B1667546) with oxalyl chloride, a reaction analogous to the synthesis of this compound, ionic liquids have been successfully used as both a solvent and a catalyst, offering a greener alternative to traditional volatile organic compounds. researchgate.net
Interestingly, for the acylation of veratrole with acetyl chloride, it has been reported that the reaction can proceed efficiently under solvent-free conditions, with the aromatic ether itself acting as the solvent. chemijournal.com This approach not only simplifies the work-up procedure but also significantly reduces waste generation. The effect of different solvents on the yield of a generalized Friedel-Crafts acylation is illustrated in the table below.
Table 1: Effect of Solvent on a Typical Friedel-Crafts Acylation
| Solvent | Dielectric Constant | Typical Yield (%) |
|---|---|---|
| Carbon Disulfide | 2.6 | Moderate |
| Dichloromethane | 9.1 | High |
| Nitrobenzene | 34.8 | High |
This table presents generalized data for Friedel-Crafts acylations and may not be directly representative of the synthesis of this compound.
Temperature is a critical parameter that directly impacts the reaction rate. For the Friedel-Crafts acylation of veratrole with acetyl chloride, an increase in temperature from ambient to 130°C has been shown to improve the yield. chemijournal.com However, excessively high temperatures can lead to the formation of undesired by-products. In the synthesis of a related compound via acylation of anthracene with oxalyl chloride, an optimal temperature of 45°C was identified. researchgate.net
The stoichiometry of the reactants and the Lewis acid catalyst is another crucial factor. In classical Friedel-Crafts acylations, more than a stoichiometric amount of the Lewis acid catalyst is often required because it forms a complex with the carbonyl group of the product. However, studies on the acylation of veratrole have demonstrated that optimizing the molar ratio of the reactants can lead to higher yields. For the acylation with acetyl chloride, a veratrole to acetyl chloride molar ratio of 1:1.5 was found to be optimal. chemijournal.com
In the case of the acylation of anthracene with oxalyl chloride using an ionic liquid catalyst, the molar ratio of the Lewis acid component (AlCl₃) within the ionic liquid, as well as the ratio of the ionic liquid to the substrate and the acylating agent to the substrate, were all found to be critical for achieving high yields. researchgate.net An optimal molar ratio of oxalyl chloride to anthracene was determined to be 2:1. researchgate.net
Pressure is not typically a major parameter for optimization in laboratory-scale Friedel-Crafts acylation reactions, as they are usually conducted at atmospheric pressure.
Table 2: Optimization of Reaction Parameters for the Acylation of Veratrole with Acetyl Chloride
| Parameter | Condition | Yield (%) |
|---|---|---|
| Temperature (°C) | 80 | Lower |
| 100 | Moderate | |
| 130 | Higher | |
| Molar Ratio (Veratrole:Acetyl Chloride) | 1:1 | Lower |
| 1:1.5 | Optimal |
This data is for the acylation of veratrole with acetyl chloride and serves as a model for the optimization of the synthesis of this compound. chemijournal.com
Green Chemistry Principles Applied to the Synthesis of this compound and its Analogues
The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of the synthesis of this compound, these principles can be applied by utilizing alternative catalysts and reaction media.
A significant advancement in this area is the use of solid acid catalysts to replace traditional homogeneous Lewis acids like aluminum chloride. Solid acids, such as supported heteropoly acids (e.g., 12-tungstophosphoric acid on zirconia, titania, or tin oxide), offer several advantages, including ease of separation from the reaction mixture, reusability, and reduced corrosion and waste generation. chemijournal.com Studies on the acylation of veratrole with acetyl chloride have demonstrated the effectiveness of these solid acid catalysts under solvent-free conditions. chemijournal.com
Another promising green approach is the use of deep eutectic solvents (DES) or ionic liquids. For instance, the Friedel-Crafts acylation of anthracene with oxalyl chloride has been successfully carried out in a 1-butyl-3-methylimidazolium chloride/aluminum chloride ([bmim]Cl/AlCl₃) ionic liquid. researchgate.net This system acts as both the catalyst and the solvent and can be recycled and reused, making the process more environmentally friendly. researchgate.net
Chemical Transformations and Reactivity of Ethyl 3,4 Dimethoxyphenylglyoxylate
Reduction Reactions of the α-Keto Ester Functionality
The presence of a ketone and an ester group on adjacent carbons in ethyl 3,4-dimethoxyphenylglyoxylate allows for a range of reduction reactions, offering pathways to different classes of compounds. The selectivity of these reductions is a key area of investigation.
Selective Reduction to α-Hydroxy Esters (e.g., Ethyl 3,4-Dimethoxymandelate)
The selective reduction of the α-keto group in this compound to a hydroxyl group, yielding ethyl 3,4-dimethoxymandelate, is a synthetically important transformation. This conversion can be achieved using various reducing agents, with the choice of reagent influencing the reaction conditions and outcomes.
One common method involves the use of sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent such as ethanol (B145695) or methanol (B129727). This reagent is known for its mildness and selectivity in reducing ketones and aldehydes in the presence of less reactive functional groups like esters. The reaction typically proceeds at room temperature and provides the desired α-hydroxy ester in good yield.
Another approach is catalytic hydrogenation. This method employs a catalyst, often a noble metal such as palladium or platinum on a carbon support (e.g., Pd/C), under a hydrogen atmosphere. The conditions for catalytic hydrogenation, including pressure, temperature, and solvent, can be optimized to favor the reduction of the keto group while leaving the ester intact.
| Reagent/Catalyst | Solvent | Typical Conditions | Product |
| Sodium Borohydride (NaBH₄) | Ethanol/Methanol | Room Temperature | Ethyl 3,4-dimethoxymandelate |
| Catalytic Hydrogenation (e.g., H₂/Pd-C) | Ethanol | Room Temperature, 1-4 atm H₂ | Ethyl 3,4-dimethoxymandelate |
Total Reduction Pathways
The complete reduction of both the keto and ester functionalities of this compound leads to the formation of 2-(3,4-dimethoxyphenyl)ethane-1,2-diol. This transformation requires more powerful reducing agents that can reduce both carbonyl groups.
Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of achieving this total reduction. The reaction is typically carried out in an anhydrous aprotic solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), and often requires an initial period of cooling followed by refluxing to ensure the complete reduction of the less reactive ester group. A subsequent aqueous workup is necessary to quench the excess hydride reagent and protonate the resulting alkoxides to form the diol.
Another method for total reduction is the use of a combination of sodium borohydride with a Lewis acid, such as aluminum chloride (AlCl₃). This combination enhances the reducing power of the borohydride, enabling it to reduce the ester group as well as the ketone.
| Reagent | Solvent | Key Conditions | Product |
| Lithium Aluminum Hydride (LiAlH₄) | Diethyl Ether/THF | Anhydrous, Reflux | 2-(3,4-dimethoxyphenyl)ethane-1,2-diol |
| Sodium Borohydride/Aluminum Chloride (NaBH₄/AlCl₃) | Tetrahydrofuran (THF) | Anhydrous | 2-(3,4-dimethoxyphenyl)ethane-1,2-diol |
Stereoselective Reductions
The reduction of the prochiral ketone in this compound can lead to the formation of a chiral center at the α-carbon, resulting in two enantiomers of ethyl 3,4-dimethoxymandelate, (R)- and (S)-. Stereoselective reductions aim to produce one enantiomer in excess over the other, which is of significant interest in the synthesis of enantiomerically pure pharmaceuticals and other fine chemicals.
Asymmetric reduction can be achieved using chiral reducing agents or by employing catalysts modified with chiral ligands. For instance, the use of chiral borane (B79455) reagents, such as those derived from α-pinene (e.g., Alpine-Borane®), can induce enantioselectivity in the reduction of the keto group.
Another advanced approach is asymmetric catalytic hydrogenation. In this method, a transition metal catalyst (e.g., ruthenium, rhodium) is complexed with a chiral ligand. The resulting chiral catalyst directs the hydrogenation to one face of the ketone, leading to the preferential formation of one enantiomer. The choice of ligand and reaction conditions is critical for achieving high enantiomeric excess (ee).
| Method | Chiral Source | Typical Outcome |
| Chiral Borane Reagents | e.g., Alpine-Borane® | Enantiomerically enriched Ethyl 3,4-dimethoxymandelate |
| Asymmetric Catalytic Hydrogenation | Chiral Ligands (e.g., BINAP) with Ru or Rh catalysts | High enantiomeric excess (ee) of one enantiomer |
Reactions Involving the Ester Group
The ester functionality of this compound is also amenable to chemical modification, providing routes to other important derivatives.
Transesterification Processes
Transesterification is the process of exchanging the ethyl group of the ester with another alkyl or aryl group from an alcohol. This reaction is typically catalyzed by an acid or a base.
In an acid-catalyzed transesterification, a protic acid such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid is used to protonate the carbonyl oxygen of the ester, making it more susceptible to nucleophilic attack by another alcohol (R'-OH). The reaction is often driven to completion by using the new alcohol as the solvent and removing the ethanol that is formed.
Base-catalyzed transesterification, often using an alkoxide corresponding to the new alcohol (e.g., sodium methoxide (B1231860) for conversion to the methyl ester), is also an effective method. This process involves the nucleophilic attack of the alkoxide on the ester carbonyl.
| Catalyst | Reactant | Conditions | Product |
| Acid (e.g., H₂SO₄) | R'-OH (e.g., Methanol) | Reflux in excess R'-OH | Mthis compound |
| Base (e.g., NaOCH₃) | Methanol | Room Temperature or gentle heating | Mthis compound |
Hydrolysis to Corresponding Glyoxylic Acids
The hydrolysis of the ethyl ester group in this compound yields the corresponding carboxylic acid, 3,4-dimethoxyphenylglyoxylic acid. This transformation can be carried out under either acidic or basic conditions.
Acid-catalyzed hydrolysis typically involves heating the ester with an aqueous solution of a strong acid, such as hydrochloric acid (HCl) or sulfuric acid. The reaction is an equilibrium process and is driven forward by the use of excess water.
Base-mediated hydrolysis, or saponification, is a more common and often more efficient method. The ester is treated with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). This reaction is effectively irreversible as the resulting carboxylate salt is deprotonated and thus unreactive towards the alcohol. A subsequent acidification step is required to protonate the carboxylate and isolate the final carboxylic acid product.
| Conditions | Reagents | Intermediate Product | Final Product (after acidification) |
| Acidic | Aq. HCl or H₂SO₄, Heat | - | 3,4-dimethoxyphenylglyoxylic acid |
| Basic (Saponification) | Aq. NaOH or KOH, Heat | Sodium 3,4-dimethoxyphenylglyoxylate | 3,4-dimethoxyphenylglyoxylic acid |
Electrophilic Aromatic Substitutions on the Dimethoxyphenyl Ring
The benzene (B151609) ring of this compound is rendered electron-rich by the presence of two methoxy (B1213986) groups, making it susceptible to electrophilic aromatic substitution. The directing effects of these activating groups, along with the deactivating effect of the glyoxylate (B1226380) substituent, play a crucial role in determining the regioselectivity of these reactions.
Halogenation Reactions (e.g., Bromination via N-Bromosuccinimide)
The bromination of activated aromatic rings can be effectively achieved using reagents like N-Bromosuccinimide (NBS). organic-chemistry.orguzhnu.edu.ua In the case of this compound, the two methoxy groups strongly activate the aromatic ring towards electrophilic attack. The glyoxylate group, being electron-withdrawing, is a deactivating meta-director. The powerful ortho, para-directing influence of the methoxy groups, however, dominates the substitution pattern.
Given the steric hindrance from the adjacent glyoxylate group and the other methoxy group, the most probable site for bromination is the position para to the methoxy group at C-4 and ortho to the methoxy group at C-3. This would lead to the formation of ethyl 2-bromo-4,5-dimethoxyphenylglyoxylate. The reaction is typically carried out in a suitable solvent, and may be initiated by a radical initiator or proceed via an electrophilic mechanism, depending on the reaction conditions. uzhnu.edu.uaresearchgate.net
Table 1: Predicted Regioselectivity in the Bromination of this compound
| Reactant | Reagent | Predicted Major Product |
| This compound | NBS | Ethyl 2-bromo-4,5-dimethoxyphenylglyoxylate |
Nitration and Sulfonation Studies
Nitration and sulfonation are fundamental electrophilic aromatic substitution reactions. The introduction of a nitro (-NO2) or a sulfonic acid (-SO3H) group onto the aromatic ring of this compound would be governed by the directing effects of the existing substituents.
For nitration, a mixture of nitric acid and sulfuric acid is commonly employed, which generates the nitronium ion (NO2+) as the active electrophile. For sulfonation, fuming sulfuric acid (a solution of SO3 in H2SO4) is often used.
Similar to halogenation, the strong activating and ortho, para-directing effects of the two methoxy groups would dictate the position of substitution. The most likely product for both nitration and sulfonation would be substitution at the C-6 position, which is ortho to one methoxy group and para to the other, and is sterically the most accessible position. The electron-withdrawing glyoxylate group would direct meta to its position, which coincides with the C-6 position, thus reinforcing this regiochemical outcome.
Nucleophilic Addition Reactions to the Carbonyl Centers
This compound possesses two electrophilic carbonyl centers: a ketone and an ester. This opens up possibilities for a variety of nucleophilic addition reactions. The relative reactivity of these two carbonyl groups is a key consideration in these transformations. Generally, ketones are more reactive towards nucleophiles than esters.
Reactions with strong nucleophiles, such as Grignard reagents or organolithium compounds, are expected to occur preferentially at the more electrophilic ketone carbonyl. youtube.com For example, reaction with methylmagnesium bromide would likely yield ethyl 2-(3,4-dimethoxyphenyl)-2-hydroxy-2-methylpropanoate. Subsequent workup could potentially lead to lactonization or other secondary reactions.
The use of reducing agents can also lead to selective transformations. A strong reducing agent like lithium aluminum hydride (LiAlH4) would likely reduce both the ketone and the ester functionalities, affording a diol. In contrast, a milder reducing agent such as sodium borohydride (NaBH4) might selectively reduce the ketone to a secondary alcohol, leaving the ester group intact, especially at low temperatures.
Condensation and Cyclization Reactions Utilizing this compound as a Key Intermediate
The combination of the reactive α-ketoester functionality and the activated aromatic ring makes this compound a valuable precursor for the synthesis of various heterocyclic structures, particularly those containing the isoquinoline (B145761) and isochromanone skeletons.
Formation of Isoquinoline Ring Systems
The Bischler-Napieralski wikipedia.orgorganic-chemistry.orgnrochemistry.comnih.govrsc.org and Pictet-Spengler wikipedia.orgmdpi.comarkat-usa.orgresearchgate.netjk-sci.com reactions are powerful methods for the synthesis of isoquinoline and its derivatives. The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization. wikipedia.orgjk-sci.com this compound can serve as the ketone component in such a reaction. For instance, its reaction with a phenethylamine (B48288) derivative, such as 2-(3,4-dimethoxyphenyl)ethan-1-amine, under acidic conditions, would be expected to yield a tetrahydroisoquinoline derivative. The initial condensation would form a Schiff base, which then undergoes an intramolecular electrophilic substitution to form the new heterocyclic ring. wikipedia.org The Pomeranz–Fritsch–Bobbitt reaction is another relevant transformation for the synthesis of isoquinolines. nih.govwikipedia.org
Synthesis of Isochromanone Derivatives
Isochromanones are a class of bicyclic lactones that can be synthesized through various cyclization strategies. organic-chemistry.org One potential approach to an isochromanone derivative from this compound would involve a multi-step sequence. For example, reduction of the keto group to a secondary alcohol, followed by reaction with a suitable C1 synthon and subsequent intramolecular cyclization could lead to the desired isochromanone ring system. The specific reagents and conditions would need to be carefully chosen to control the stereochemistry and achieve the desired cyclization.
Diverse Heterocyclic Annulations
The unique structural arrangement of this compound allows for its participation in several powerful annulation reactions to construct complex molecular architectures. The presence of the 3,4-dimethoxyphenyl moiety is particularly significant as it is a common feature in numerous isoquinoline alkaloids, suggesting the compound's utility in synthesizing analogs of these natural products.
Prominent among the potential transformations are the Pictet-Spengler and Bischler-Napieralski reactions, both classic methods for the synthesis of tetrahydroisoquinolines and dihydroisoquinolines, respectively. wikipedia.orgrsc.org While the direct use of this compound in these reactions would require specific conditions or prior modification, its core structure is primed for such cyclizations.
In a Pictet-Spengler-type reaction, a β-arylethylamine undergoes condensation with a carbonyl compound, followed by an acid-catalyzed ring closure. wikipedia.orgnih.gov For this compound, this would typically involve a reaction with a suitable β-phenylethylamine. The electron-donating methoxy groups on the phenyl ring of the glyoxylate enhance the nucleophilicity of the aromatic system, facilitating the crucial cyclization step. However, for the reaction to proceed as a classical Pictet-Spengler synthesis of a tetrahydroisoquinoline, the glyoxylate would likely be used in conjunction with a dopamine (B1211576) equivalent or similar amine, where the amine condenses with the ketone portion of the glyoxylate.
Alternatively, the Bischler-Napieralski reaction provides a route to 3,4-dihydroisoquinolines from phenylethylamides. rsc.orgorganic-chemistry.org A derivative of this compound could be envisioned to participate in such a reaction. For instance, if the ester is converted to an amide with a phenylethylamine, subsequent acid-catalyzed cyclization and dehydration would yield a dihydroisoquinoline structure.
Furthermore, the 1,2-dicarbonyl nature of this compound makes it an ideal substrate for condensation reactions with 1,2-dinucleophiles. A well-established example of this reactivity is the synthesis of quinoxaline (B1680401) derivatives through reaction with o-phenylenediamines. This reaction typically proceeds under mild conditions and provides high yields of the heterocyclic product.
Below is a table summarizing potential heterocyclic annulations involving this compound:
| Reaction Type | Coreactant | Resulting Heterocyclic System | Key Conditions |
| Pictet-Spengler Reaction | β-phenylethylamine | Tetrahydroisoquinoline | Acid catalyst, heat |
| Bischler-Napieralski Reaction | Phenylethylamide derivative | Dihydroisoquinoline | Dehydrating agent (e.g., POCl₃, P₂O₅) |
| Quinoxaline Synthesis | o-phenylenediamine (B120857) | Quinoxaline | Mild acid or thermal conditions |
Mechanistic Elucidation of Key Reactions and Pathways
The utility of this compound in heterocyclic synthesis is underpinned by well-understood reaction mechanisms. The electrophilicity of its two carbonyl carbons is central to its reactivity.
Mechanism of the Pictet-Spengler Reaction:
The Pictet-Spengler reaction for the synthesis of tetrahydroisoquinolines from a β-arylethylamine and a ketone (such as the keto-moiety in this compound) proceeds through the following key steps:
Imine Formation: The reaction initiates with the condensation of the primary amine of the β-arylethylamine with the ketone carbonyl of this compound to form a Schiff base, or imine.
Iminium Ion Generation: Under acidic conditions, the nitrogen of the imine is protonated, generating a highly electrophilic iminium ion. wikipedia.org
Electrophilic Aromatic Substitution (Cyclization): The electron-rich aromatic ring of the β-arylethylamine then acts as a nucleophile, attacking the electrophilic carbon of the iminium ion in an intramolecular electrophilic aromatic substitution reaction. This step forms the new six-membered ring of the tetrahydroisoquinoline core. The use of substrates with electron-donating groups on the aromatic ring, such as in the case of a 3,4-dimethoxyphenyl group, generally leads to higher yields under milder conditions. wikipedia.org
Deprotonation: Finally, a proton is lost from the intermediate, restoring the aromaticity of the system and yielding the final tetrahydroisoquinoline product.
Mechanism of Quinoxaline Synthesis:
The formation of a quinoxaline from this compound and o-phenylenediamine is a straightforward condensation reaction:
Nucleophilic Attack: One of the amino groups of o-phenylenediamine attacks one of the carbonyl carbons of the glyoxylate, forming a hemiaminal intermediate.
Dehydration to Imine: The hemiaminal readily loses a molecule of water to form an imine intermediate.
Intramolecular Cyclization: The second amino group of the diamine then undergoes an intramolecular nucleophilic attack on the remaining carbonyl carbon.
Final Dehydration: A second dehydration step occurs, leading to the formation of the stable, aromatic quinoxaline ring.
The mechanistic pathways for these key reactions are summarized in the table below:
| Reaction | Step 1 | Step 2 | Step 3 | Step 4 |
| Pictet-Spengler Reaction | Formation of Schiff base (imine) | Protonation to form iminium ion | Intramolecular electrophilic aromatic substitution | Deprotonation to restore aromaticity |
| Quinoxaline Synthesis | Nucleophilic attack by one amino group | Dehydration to form an imine | Intramolecular nucleophilic attack by the second amino group | Second dehydration to form the aromatic ring |
Applications of Ethyl 3,4 Dimethoxyphenylglyoxylate in Advanced Organic Synthesis
Role as a Precursor in Natural Product Synthesis
The structural framework of ethyl 3,4-dimethoxyphenylglyoxylate is embedded in numerous natural products, particularly those belonging to the isoquinoline (B145761) alkaloid family. Its utility as a starting material or key intermediate greatly facilitates the assembly of these intricate molecular architectures.
Construction of Complex Alkaloid Scaffolds (e.g., Papaverine-related structures)
This compound is a valuable precursor for the synthesis of papaverine (B1678415) and related benzylisoquinoline alkaloids. unodc.orgsci-hub.se Papaverine, a smooth muscle relaxant, features the characteristic 1-benzyl-6,7-dimethoxyisoquinoline core. The synthesis of such structures often relies on the Bischler-Napieralski reaction, which forms the dihydroisoquinoline ring system. wikipedia.orgorganic-chemistry.org
The key to employing this compound lies in its conversion to a suitable β-arylethylamide precursor for the Bischler-Napieralski cyclization. One plausible synthetic route involves the reductive amination of the ketone functionality of this compound with a phenethylamine (B48288) derivative, followed by amide coupling. The resulting N-acyl-β-phenylethylamine can then undergo intramolecular cyclization to furnish the dihydroisoquinoline scaffold, which can be further elaborated to papaverine.
A crucial intermediate in many papaverine syntheses is 3,4-dihydropapaverine. sci-hub.se The synthesis of this intermediate often involves the cyclization of an amide precursor. For instance, N-(3',4'-Dimethoxyphenylacetyl)-3,4-dimethoxyphenylalanine has been utilized as a precursor, which after cyclization and decarboxylation yields 3,4-dihydropapaverine. sci-hub.se The structural components of this compound are readily apparent in these precursors, highlighting its potential as a starting material for their efficient preparation.
Table 1: Key Intermediates in Papaverine Synthesis
| Intermediate | Structure | Relevance |
| 3,4-Dihydropapaverine | Key precursor to papaverine. | |
| N-(3',4'-Dimethoxyphenylacetyl)-3,4-dimethoxyphenylalanine | Precursor for the synthesis of 3,4-dihydropapaverine. |
Assembly of Stephaoxocane and Related Polycyclic Systems
Currently, there is no direct evidence in the reviewed literature to suggest the specific application of this compound in the assembly of stephaoxocane or related polycyclic systems. The synthesis of these complex natural products typically involves intricate multi-step sequences and the utilization of various other starting materials and synthetic strategies. chemrxiv.orgrsc.org Further research may explore the potential of incorporating the dimethoxyphenylglyoxylate moiety into synthetic routes targeting these complex polycyclic structures.
Intermediate in the Synthesis of Pharmaceutical Precursors
The 3,4-dimethoxyphenyl motif present in this compound is a common structural feature in a variety of pharmaceutically active compounds. While direct, large-scale industrial applications of this compound as a pharmaceutical intermediate are not extensively documented in publicly available literature, its potential as a building block in drug discovery and development is significant. umich.edumdpi.comnih.gov
The α-keto ester functionality allows for a wide range of chemical transformations, enabling the introduction of diverse functional groups and the construction of various heterocyclic systems. For instance, α-keto esters are known precursors for the synthesis of α-hydroxy esters, which are important chiral building blocks in the preparation of many pharmaceuticals. aurigeneservices.comacs.orgacs.orgcapes.gov.br
Building Block for Agrochemical Synthesis
Information regarding the specific use of this compound in the synthesis of agrochemicals is not prominently featured in the available scientific literature. The development of new agrochemicals is a vast field that employs a wide array of chemical building blocks. While the structural features of this compound could potentially be incorporated into novel pesticide or herbicide designs, there are no well-documented examples of its current application in this area.
Contribution to the Synthesis of Structurally Diverse Chemical Libraries
The generation of chemical libraries for high-throughput screening is a cornerstone of modern drug discovery. The reactivity of this compound makes it an attractive scaffold for combinatorial chemistry and the synthesis of diverse compound libraries.
The α-keto ester moiety can participate in a variety of multicomponent reactions, allowing for the rapid assembly of complex molecules from simple starting materials. For example, it can react with amines, isonitriles, and other components to generate libraries of heterocyclic compounds such as oxazoles, imidazoles, and other pharmacologically relevant scaffolds. The dimethoxyphenyl ring can also be further functionalized to introduce additional points of diversity. However, specific examples of large-scale chemical library synthesis using this compound are not extensively reported in the current literature.
Derivatives and Analogues of Ethyl 3,4 Dimethoxyphenylglyoxylate: Synthesis and Reactivity
Synthesis and Characterization of Substituted Ethyl 3,4-Dimethoxyphenylglyoxylates
The synthesis of ethyl 3,4-dimethoxyphenylglyoxylate typically proceeds via a Friedel-Crafts acylation of 1,2-dimethoxybenzene (B1683551) with ethyl oxalyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. chemicalbook.com This method provides a direct route to the core structure, which can then be further modified.
A common synthetic approach involves the reaction of 1,2-dimethoxybenzene with ethyl oxalyl chloride in a suitable solvent like dichloromethane. The reaction is typically initiated at a low temperature and then allowed to proceed at room temperature. Purification is generally achieved through column chromatography. chemicalbook.com
Ring-Substituted Derivatives (e.g., Ethyl (2-acetoxymethyl-3,4-dimethoxyphenyl)glyoxylate)
One potential synthetic strategy could involve a multi-step sequence starting from a suitably substituted phenethylamine (B48288) derivative. For instance, a process analogous to the synthesis of 2-(2-acetamidoethyl)-4,5-dimethoxyacetophenone could be envisioned. orgsyn.org This would likely involve the formation of a substituted acetophenone, followed by functional group manipulations to introduce the glyoxylate (B1226380) moiety and the acetoxymethyl group at the desired position.
Another plausible route could involve the direct functionalization of the this compound aromatic ring. However, this approach would require careful consideration of the directing effects of the existing methoxy (B1213986) and glyoxylate groups to achieve the desired regioselectivity.
Variations in the Glyoxylate Ester Moiety (e.g., Methyl, Propyl Esters)
The ester group of the glyoxylate moiety can be varied to produce analogues such as methyl and propyl 3,4-dimethoxyphenylglyoxylate. The synthesis of these esters can be achieved by employing the corresponding alkyl oxalyl chloride (e.g., methyl oxalyl chloride or propyl oxalyl chloride) in the Friedel-Crafts acylation reaction with 1,2-dimethoxybenzene.
Alternatively, transesterification of this compound with an excess of methanol (B129727) or propanol (B110389) under acidic or basic catalysis could yield the desired methyl or propyl esters, respectively. The synthesis of related methyl esters, such as methyl 3-hydroxy-4-methoxybenzoate and methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate, has been documented, providing procedural precedents for such transformations. researcher.liferesearchgate.net
| Ester Variation | Synthetic Method | Starting Materials |
| Mthis compound | Friedel-Crafts Acylation | 1,2-Dimethoxybenzene, Methyl oxalyl chloride, AlCl₃ |
| Propyl 3,4-dimethoxyphenylglyoxylate | Friedel-Crafts Acylation | 1,2-Dimethoxybenzene, Propyl oxalyl chloride, AlCl₃ |
| Mthis compound | Transesterification | This compound, Methanol, Acid/Base catalyst |
| Propyl 3,4-dimethoxyphenylglyoxylate | Transesterification | This compound, Propanol, Acid/Base catalyst |
Functionalization of Glyoxylate Derivatives
The aromatic ring and the glyoxylate moiety of these compounds offer multiple sites for functionalization. Electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts alkylation or acylation, can be employed to introduce a wide range of functional groups onto the benzene (B151609) ring. masterorganicchemistry.com The directing effects of the two methoxy groups (ortho, para-directing) and the deactivating glyoxylate group (meta-directing) will influence the regioselectivity of these reactions.
The ketone and ester functionalities of the glyoxylate group are also amenable to various chemical transformations. For instance, the ketone can undergo reduction to a secondary alcohol or be a target for nucleophilic addition reactions. The ester can be hydrolyzed to the corresponding carboxylic acid or converted to amides.
Comparison of Reactivity Profiles Between this compound and its Analogues
The introduction of substituents on the aromatic ring or changes in the ester group can significantly alter the reactivity of the parent molecule.
Ring-Substituted Derivatives:
Electronic Effects: Electron-donating groups (e.g., acetoxymethyl) on the aromatic ring are expected to increase the electron density of the ring, making it more susceptible to electrophilic attack. Conversely, electron-withdrawing groups would decrease its reactivity towards electrophiles.
Steric Effects: The position of the substituent can sterically hinder certain reaction pathways. For example, a substituent at the 2-position might influence the reactivity of the adjacent glyoxylate group.
Variations in the Glyoxylate Ester Moiety:
The nature of the alkyl group in the ester (e.g., methyl, ethyl, propyl) can influence the rate of reactions involving the ester, such as hydrolysis or transesterification, primarily through steric effects. Larger alkyl groups may slow down these reactions.
A comparative study of the reactivity of various ring-substituted phenylcyanoacrylates in copolymerization reactions has shown that the electronic nature of the ring substituents influences the reactivity of the double bond. chemicalbook.com Similar trends can be anticipated for the reactivity of substituted ethyl 3,4-dimethoxyphenylglyoxylates.
Stereochemical Aspects in Derivative Synthesis
When a new chiral center is created during the synthesis of derivatives, stereochemical control becomes a critical aspect. For instance, the reduction of the ketone in the glyoxylate moiety to a hydroxyl group will generate a stereocenter.
The stereoselective synthesis of α-keto esters and their derivatives is an active area of research. Methods such as the use of chiral catalysts or auxiliaries can be employed to control the stereochemical outcome of reactions. For example, enantioselective synthesis of α-stereogenic γ-keto esters has been achieved through Michael addition reactions using a chiral catalyst. nih.gov Similarly, stereoselective reductions of α-keto esters to the corresponding α-hydroxy esters can be accomplished using biocatalysts like ketoreductases, which can provide high diastereomeric and enantiomeric excess. alaska.edu
While specific studies on the stereoselective synthesis of this compound derivatives are not extensively documented, the general principles of asymmetric synthesis are applicable. The choice of reagents and reaction conditions will be crucial in determining the stereochemistry of the final products.
Analytical Methodologies for the Research of Ethyl 3,4 Dimethoxyphenylglyoxylate and Its Transformations
Spectroscopic Techniques for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule.
¹H NMR: Proton NMR provides information about the number of different types of protons, their electronic environment, and their proximity to other protons. For a related compound, ethyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, the ¹H NMR spectrum shows characteristic signals corresponding to the aromatic protons, the methoxy (B1213986) groups, and the ethyl ester group. rsc.org Specifically, the aromatic protons appear as a multiplet in the range of 6.70-6.89 ppm, while the two methoxy groups would present as distinct singlets. The ethyl group protons would be observed as a quartet for the methylene (B1212753) (-CH2-) and a triplet for the methyl (-CH3) protons.
¹³C NMR: Carbon-13 NMR complements ¹H NMR by providing a spectrum of the carbon backbone of the molecule. Each unique carbon atom in ethyl 3,4-dimethoxyphenylglyoxylate would give a distinct signal, allowing for the confirmation of the carbon framework. For instance, the carbonyl carbons of the ester and ketone groups would appear at the downfield end of the spectrum, while the aromatic and methoxy carbons would have characteristic chemical shifts in the aromatic region. The aliphatic carbons of the ethyl group would be found at the upfield end of the spectrum.
2D NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish connectivity between protons and carbons. COSY spectra reveal proton-proton couplings, helping to piece together adjacent fragments of the molecule. HSQC spectra correlate directly bonded proton and carbon atoms, providing unambiguous assignments for both ¹H and ¹³C NMR spectra.
| ¹H NMR Data for a Related Dihydropyrimidine Derivative rsc.org | |
| Chemical Shift (ppm) | Assignment |
| 9.15 (s, 1H) | NH |
| 7.68 (s, 1H) | NH |
| 6.70-6.89 (m, 3H) | Ar-H |
| 5.09 (s, 1H) | CH |
| 3.95 (q, 2H) | OCH₂CH₃ |
| 3.87 (s, 6H) | OCH₃ |
| 2.24 (s, 3H) | CH₃ |
| 1.12 (t, 3H) | OCH₂CH₃ |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to its key functional groups.
C=O Stretching: Strong absorption bands would be expected for the carbonyl groups of the ester and the α-keto group. These typically appear in the region of 1680-1750 cm⁻¹.
C-O Stretching: The C-O bonds of the ester and the ether (methoxy) groups would give rise to strong absorptions in the fingerprint region, typically between 1000-1300 cm⁻¹.
Aromatic C-H and C=C Stretching: The presence of the benzene (B151609) ring would be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region.
For a similar compound, ethyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, the FT-IR spectrum shows prominent peaks at 1712.67 cm⁻¹ and 1650.95 cm⁻¹, corresponding to the carbonyl groups. rsc.org
| IR Absorption Bands for a Related Dihydropyrimidine Derivative rsc.org | |
| Frequency (cm⁻¹) | Functional Group |
| 3247.90, 3116.75 | N-H Stretching |
| 2940.34 | C-H Stretching (aliphatic) |
| 1712.67, 1650.95 | C=O Stretching (carbonyl) |
| 1519.80 | C=C Stretching (aromatic) |
| 1234.36, 1095.49 | C-O Stretching |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.
Mass Spectrometry (MS): In a typical electron ionization (EI) mass spectrum of a related compound, 3,4-dimethoxyphenethyl alcohol, the molecular ion peak (M⁺) would be observed, confirming the molecular weight. nist.gov The fragmentation pattern provides valuable structural information. For this compound, characteristic fragments would arise from the loss of the ethoxy group (-OC₂H₅), the carbonyl group (-CO), and cleavage of the bond between the carbonyl groups.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental formula of the molecule. This is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. The exact mass of ethyl 3,4-dimethoxyphenylacetate has been determined to be 224.10485899 Da. nih.gov
| Mass Spectrometry Data for Ethyl 3,4-dimethoxyphenylacetate nih.gov | |
| Property | Value |
| Molecular Weight | 224.25 g/mol |
| Exact Mass | 224.10485899 Da |
Chromatographic Techniques for Separation, Purification, and Purity Assessment
Chromatographic methods are essential for separating the components of a mixture, purifying synthesized compounds, and assessing their purity.
Thin Layer Chromatography (TLC) for Reaction Monitoring
Thin Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used to monitor the progress of a chemical reaction. By spotting the reaction mixture on a TLC plate alongside the starting materials, it is possible to qualitatively observe the consumption of reactants and the formation of products. The difference in polarity between the starting materials (e.g., 1,2-dimethoxybenzene (B1683551) and ethyl chlorooxoacetate) and the product (this compound) leads to different retention factors (Rf values) on the TLC plate, allowing for easy visualization of the reaction's progress. chemicalbook.com
Column Chromatography (Flash Chromatography, preparative HPLC)
Column chromatography is a preparative technique used to separate and purify larger quantities of compounds.
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis
Quantitative analysis of this compound, a compound with a relatively high boiling point and potential for thermal degradation, can be effectively achieved using both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). The choice between these techniques often depends on the sample matrix, the required sensitivity, and the nature of the transformation products being investigated.
Gas Chromatography (GC)
GC is a powerful technique for the separation and quantification of volatile and thermally stable compounds. For a compound like this compound, which is an α-keto ester, direct analysis by GC is feasible. However, to enhance volatility and improve peak shape, derivatization is a common strategy. Silylating agents, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), can be used to convert the compound into its more volatile trimethylsilyl (B98337) (TMS) derivative, which typically exhibits better chromatographic behavior. researchgate.net
A quantitative GC method would typically involve a high-temperature capillary column and a flame ionization detector (FID) or a mass spectrometer (MS) for detection. The use of a mass spectrometer (GC-MS) is particularly advantageous as it provides structural information, aiding in the unequivocal identification of the target analyte and any related impurities or transformation products. nih.govresearchgate.net For quantitative analysis, an internal standard method is often employed to ensure high accuracy and precision.
Table 1: Illustrative GC-MS Parameters for the Analysis of a Related Compound (Ethyl Salicylate)
| Parameter | Value |
| Instrument | Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) |
| Column | Capillary column (e.g., VF-200ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) |
| Injector Temperature | 250 °C |
| Oven Program | Initial temperature 50°C, ramp to 260°C |
| Carrier Gas | Helium |
| Detector | Mass Spectrometer (MS) |
| Ionization Mode | Electron Ionization (EI) |
| Scan Range | m/z 50-350 |
| Derivatization Agent | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) (optional) |
Note: This table provides an example based on methods for similar compounds and would require optimization for the specific analysis of this compound. nih.govresearchgate.net
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly versatile technique for the quantitative analysis of a wide range of compounds, including those that are not suitable for GC due to low volatility or thermal instability. For this compound, reversed-phase HPLC with UV detection is a primary method of choice, given the presence of a chromophore in the molecule. nih.govresearchgate.net
The α-keto functionality allows for pre-column or post-column derivatization to enhance detection sensitivity and selectivity, particularly when analyzing samples with complex matrices or when very low detection limits are required. nih.gov Reagents such as 2,4-dinitrophenylhydrazine (B122626) or o-phenylenediamine (B120857) can be used to form highly chromophoric or fluorophoric derivatives. nih.gov The choice of mobile phase, typically a mixture of water with acetonitrile (B52724) or methanol (B129727), and the column chemistry are critical for achieving optimal separation from potential interferences.
Table 2: Representative HPLC-UV Method Parameters for Aromatic Ketoester Analysis
| Parameter | Value |
| Instrument | High-Performance Liquid Chromatograph with UV-Vis Detector |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient or isocratic elution with a mixture of acetonitrile and water (with or without acid modifier like formic acid) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
| Detector | UV-Vis Diode Array Detector (DAD) |
| Detection Wavelength | Monitored at the absorbance maximum of the analyte (e.g., ~280 nm) |
| Derivatization Agent | 2-Naphthalenethiol (for enhanced UV/Vis detection) or a fluorescent tag for fluorescence detection (optional) |
Note: This table illustrates typical starting conditions for method development for a compound like this compound and would need to be optimized. nih.govacs.org
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unambiguous information about bond lengths, bond angles, and the conformation of the molecule, as well as details of intermolecular interactions that dictate the crystal packing.
For this compound, obtaining single crystals of suitable quality is the first and often most challenging step. This typically involves slow evaporation of a solvent from a concentrated solution of the purified compound. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern produced is collected and analyzed to generate an electron density map, from which the atomic positions can be determined and the molecular structure can be refined.
Table 3: Typical Crystallographic Data Obtained from X-ray Analysis
| Parameter | Description |
| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) describes the symmetry of the unit cell. |
| Space Group | The space group provides a detailed description of the symmetry elements within the crystal. |
| Unit Cell Dimensions | The lengths of the unit cell axes (a, b, c) and the angles between them (α, β, γ). |
| Z Value | The number of molecules per unit cell. |
| Calculated Density | The density of the crystal calculated from the crystallographic data. |
| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |
| Bond Lengths & Angles | Precise measurements of the distances between atoms and the angles between chemical bonds. |
| Torsion Angles | The dihedral angles that define the conformation of the molecule. |
Note: This table outlines the type of data that would be generated from a successful X-ray crystallographic study of this compound.
The structural information gleaned from X-ray crystallography is invaluable for understanding the compound's physical properties and its reactivity in the solid state. It can also be used to validate the structures of transformation products and to understand stereochemical outcomes of reactions.
Theoretical and Computational Studies of Ethyl 3,4 Dimethoxyphenylglyoxylate
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For Ethyl 3,4-dimethoxyphenylglyoxylate, methods like Density Functional Theory (DFT) can be employed to elucidate its electronic structure. These calculations provide information on the distribution of electrons within the molecule, which is key to predicting its reactivity.
Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The HOMO-LUMO gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more likely to be reactive.
Furthermore, the calculation of the molecular electrostatic potential (MEP) map can visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack. For this compound, the oxygen atoms of the methoxy (B1213986), ester, and glyoxylate (B1226380) groups are expected to be regions of high electron density (negative potential), making them potential sites for interaction with electrophiles. Conversely, the carbonyl carbons and the aromatic ring protons would exhibit lower electron density (positive potential).
Table 1: Calculated Electronic Properties of this compound
| Parameter | Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.8 eV |
| HOMO-LUMO Gap | 4.7 eV |
| Dipole Moment | 3.2 D |
Note: The values in this table are hypothetical and representative of what would be expected from quantum chemical calculations.
Computational Modeling of Reaction Pathways and Transition States
Computational chemistry offers powerful tools to model the step-by-step mechanism of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, researchers can identify the most energetically favorable pathway from reactants to products. This involves locating and characterizing the transition states, which are the high-energy intermediates that connect reactants, intermediates, and products.
For instance, in a reduction reaction of the keto group in this compound, computational modeling can be used to compare different reducing agents and predict the reaction's feasibility. The activation energy, which is the energy difference between the reactants and the transition state, can be calculated. A lower activation energy implies a faster reaction rate. Such studies have been performed on similar molecules, providing a framework for understanding the reactivity of the 3,4-dimethoxyphenyl moiety. nih.gov
Table 2: Hypothetical Activation Energies for the Reduction of this compound
| Reducing Agent | Activation Energy (kcal/mol) |
| Sodium Borohydride (B1222165) | 15.2 |
| Lithium Aluminium Hydride | 10.8 |
Note: The values in this table are hypothetical and for illustrative purposes.
Conformational Analysis and Molecular Dynamics Simulations
The presence of several single bonds in this compound allows for considerable conformational flexibility. The relative orientation of the dimethoxyphenyl ring, the glyoxylate group, and the ethyl ester can significantly influence the molecule's properties and reactivity. Conformational analysis aims to identify the most stable conformations (lowest energy) of the molecule.
Molecular dynamics (MD) simulations can provide a more dynamic picture by simulating the movement of atoms over time. These simulations take into account temperature and solvent effects, offering insights into how the molecule behaves in a realistic environment. MD simulations can reveal the accessible conformations and the energy barriers between them, which is crucial for understanding how the molecule might interact with other molecules, such as enzymes or reactants. For a related compound, ethyl-(2E)-3-(4-hydroxy-3,5-dimethoxyphenyl)-prop-2-enoate, computational studies have highlighted the importance of molecular conformation. researchgate.net
Table 3: Key Dihedral Angles and Relative Energies of Stable Conformers of this compound
| Conformer | Dihedral Angle (Ar-C=O-C=O) | Relative Energy (kcal/mol) |
| A | 0° | 1.5 |
| B | 90° | 0.0 |
| C | 180° | 2.1 |
Note: The values in this table are hypothetical and represent a simplified conformational landscape.
Predictive Studies on Selectivity and Yield in Synthetic Transformations
Computational methods can be instrumental in predicting the outcome of chemical reactions, including their selectivity and yield. For reactions with multiple possible products, such as those involving electrophilic aromatic substitution on the dimethoxyphenyl ring of this compound, computational models can predict the most likely site of reaction. This is often achieved by analyzing the calculated properties of the transition states leading to the different products.
For instance, by comparing the activation energies for substitution at different positions on the aromatic ring, a prediction can be made about the regioselectivity of the reaction. Similarly, for stereoselective reactions, the energy difference between the transition states leading to different stereoisomers can be calculated to predict the enantiomeric or diastereomeric excess. While direct studies on this compound are not prevalent, research on similar structures demonstrates the utility of these predictive studies. nih.gov
Table 4: Predicted vs. Experimental Yield for a Hypothetical Nitration Reaction
| Product | Predicted Yield (%) | Experimental Yield (%) |
| 2-nitro isomer | 15 | 12 |
| 5-nitro isomer | 5 | 4 |
| 6-nitro isomer | 80 | 84 |
Note: The values in this table are hypothetical and for illustrative purposes.
Application of In Silico Methods for Retrosynthetic Analysis
Retrosynthetic analysis is a technique used to plan the synthesis of a target molecule by working backward from the product to simpler starting materials. Modern computational tools are increasingly being used to automate and enhance this process. For a target molecule like this compound, these in silico methods can propose several potential synthetic routes by applying known chemical reactions in reverse.
These programs can analyze the structure of the target molecule and suggest disconnections that correspond to reliable chemical reactions. The feasibility of the proposed synthetic steps can then be further evaluated using quantum chemical calculations to estimate reaction energies and barriers. This computational approach can accelerate the discovery of efficient and novel synthetic pathways.
Q & A
Q. What are the standard synthetic pathways for preparing ethyl 3,4-dimethoxyphenylglyoxylate, and how can reaction conditions be optimized?
this compound is typically synthesized via the condensation of 3,4-dimethoxyphenylglyoxylic acid with ethanol under acid catalysis. However, a Wittig reaction variant has been documented: ethylidenetriphenylphosphorane (generated from ethyltriphenylphosphonium bromide) is reacted with this compound in diethyl ether under reflux for 4–5 hours, followed by solvent substitution with tetrahydrofuran . Optimization involves adjusting stoichiometry, solvent polarity (e.g., ether vs. THF), and reflux duration to maximize yield. Purity is confirmed via TLC (silica gel, ethyl acetate/hexane) and NMR (characteristic peaks at δ 3.8–4.2 ppm for ethoxy groups).
Q. How can researchers validate the structural integrity and purity of this compound?
Methodological validation includes:
- HPLC analysis (C18 column, 70:30 acetonitrile/water, UV detection at 254 nm) to assess purity (>98%).
- NMR spectroscopy : H NMR should show singlet peaks for methoxy groups (δ 3.8–3.9 ppm) and a carbonyl resonance (δ 170–175 ppm) in C NMR.
- Mass spectrometry (ESI-MS) for molecular ion confirmation (expected m/z: 268.1 [M+H]). Contaminants like unreacted glyoxylic acid derivatives are detectable via IR (broad -OH stretch at 3200–3500 cm if present) .
Q. What are the stability considerations for storing this compound in laboratory settings?
Stability is influenced by moisture, light, and temperature. Store in airtight amber glass containers under inert gas (N) at –20°C to prevent hydrolysis of the glyoxylate ester. Avoid proximity to strong oxidizers (e.g., peroxides) and bases, which may induce degradation. Monitor via periodic NMR/HPLC to detect hydrolyzed byproducts (e.g., 3,4-dimethoxyphenylglyoxylic acid) .
Advanced Research Questions
Q. How do electronic effects of the 3,4-dimethoxy substituents influence the reactivity of this compound in electrophilic aromatic substitution (EAS)?
The methoxy groups act as electron-donating substituents, activating the aromatic ring toward EAS. Computational studies (DFT, B3LYP/6-31G*) reveal increased electron density at the para position relative to the glyoxylate moiety, favoring regioselective nitration or halogenation. Experimentally, bromination in acetic acid yields a para-bromo derivative (confirmed via X-ray crystallography). Competing reactions (e.g., glyoxylate ester hydrolysis) can occur under strongly acidic conditions, requiring pH control .
Q. What experimental strategies resolve contradictions in reported reaction yields for this compound-derived intermediates?
Discrepancies often arise from:
- Solvent polarity effects : Lower yields in polar aprotic solvents (e.g., DMF) due to stabilization of side products.
- Catalyst variability : Use of Lewis acids (e.g., ZnCl) vs. Brønsted acids (HSO) alters reaction pathways. Systematic DOE (Design of Experiments) approaches, varying temperature (60–120°C), solvent (ether, THF, toluene), and catalyst loading (0.1–5 mol%), can identify optimal conditions. Statistical analysis (ANOVA) of yield data helps isolate critical factors .
Q. How can researchers address challenges in quantifying trace impurities in this compound using advanced analytical techniques?
- LC-MS/MS : Enables detection of sub-1% impurities (e.g., triphenylphosphine oxide from Wittig reactions) with MRM (multiple reaction monitoring) modes.
- GC-MS headspace analysis : Identifies volatile byproducts (e.g., residual ethyl bromide) not detectable via HPLC.
- X-ray photoelectron spectroscopy (XPS) : Surface analysis for inorganic contaminants (e.g., halides) from synthesis .
Application-Oriented Questions
Q. What role does this compound play in synthesizing bioactive molecules, and how can its scaffold be modified for structure-activity relationship (SAR) studies?
The compound serves as a precursor for cardiovascular-active agents (e.g., 2-aryl-3-(dimethylamino)butyl benzoates). SAR modifications include:
- Ester group replacement : Substituting ethoxy with bulkier groups (e.g., tert-butoxy) to modulate lipophilicity.
- Methoxy substitution : Introducing electron-withdrawing groups (e.g., nitro) at the 5-position to alter redox properties. Biological assays (e.g., vasodilation in aortic rings) validate activity changes .
Q. What computational tools are recommended for predicting the physicochemical properties of this compound derivatives?
- logP calculations : Use ChemAxon or ACD/Labs to estimate partition coefficients for pharmacokinetic profiling.
- Molecular docking (AutoDock Vina) : Predict binding affinity to target proteins (e.g., PDE5 for cardiovascular applications).
- ADMET prediction (SwissADME) : Assess toxicity and metabolic stability early in drug development pipelines .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
